molecular formula C16H11N3O3 B11836306 N-(5-Nitroquinolin-8-yl)benzamide CAS No. 62802-76-0

N-(5-Nitroquinolin-8-yl)benzamide

Cat. No.: B11836306
CAS No.: 62802-76-0
M. Wt: 293.28 g/mol
InChI Key: FOCFUMYRHQPLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Nitroquinolin-8-yl)benzamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their broad spectrum of biological and pharmaceutical activities. This compound is characterized by the presence of a nitro group at the 5-position of the quinoline ring and a benzamide group at the 8-position. The unique structure of this compound makes it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of N-(5-Nitroquinolin-8-yl)benzamide can be achieved through the direct SNH amidation of nitroquinolines. This method involves the reaction of 5-nitroquinoline with benzoyl chloride in the presence of a base such as triethylamine in anhydrous dimethyl sulfoxide (DMSO). The reaction proceeds under mild conditions and yields the desired product with good efficiency .

The use of green chemistry principles, such as atom economy and non-catalyzed reactions, can be considered for industrial applications .

Chemical Reactions Analysis

N-(5-Nitroquinolin-8-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl bromides, and ruthenium catalysts. The major products formed from these reactions include aminoquinoline derivatives and alkylated quinoline derivatives .

Scientific Research Applications

N-(5-Nitroquinolin-8-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Nitroquinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline ring can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can inhibit specific enzymes involved in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

N-(5-Nitroquinolin-8-yl)benzamide can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

62802-76-0

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

IUPAC Name

N-(5-nitroquinolin-8-yl)benzamide

InChI

InChI=1S/C16H11N3O3/c20-16(11-5-2-1-3-6-11)18-13-8-9-14(19(21)22)12-7-4-10-17-15(12)13/h1-10H,(H,18,20)

InChI Key

FOCFUMYRHQPLRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.